molecular formula C25H50INO3 B018969 9-Iodostearyl carnitine CAS No. 104855-15-4

9-Iodostearyl carnitine

Cat. No.: B018969
CAS No.: 104855-15-4
M. Wt: 553.6 g/mol
InChI Key: DFLICWRDAYKGDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

9-Iodostearyl carnitine is a radiolabeled fatty acid-carnitine ester specifically designed for investigative research. Its primary application is as a potential perfusion and metabolic imaging agent, particularly for studying cardiac muscle . The compound is synthesized via a free radical addition reaction of HI across the double bond of oleic acid, resulting in 9- or 10-monoiodostearic acid, which is subsequently esterified with carnitine . In research settings, this compound leverages the critical role of the carnitine shuttle system in energy metabolism. Carnitine is essential for transporting long-chain fatty acids across the mitochondrial membrane for β-oxidation and energy production, a process vital in tissues with high energy demands like heart and skeletal muscle . By incorporating an iodine atom, this carnitine derivative becomes traceable, allowing researchers to investigate fatty acid uptake and utilization in real-time. The identity of synthesized this compound can be confirmed using advanced analytical techniques including nuclear magnetic resonance (NMR), infrared (IR), ultraviolet (UV), and mass spectroscopy, with purity established by thin layer chromatography . This compound is intended for use in fundamental biochemical research and drug discovery. This product is For Research Use Only (RUO) and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

3-(9-iodooctadecanoyloxy)-4-(trimethylazaniumyl)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H48INO4/c1-5-6-7-8-9-11-14-17-22(26)18-15-12-10-13-16-19-25(30)31-23(20-24(28)29)21-27(2,3)4/h22-23H,5-21H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMEGTLBYXSAIDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCCCC(=O)OC(CC(=O)[O-])C[N+](C)(C)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H48INO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80909249
Record name 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

553.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104855-15-4
Record name 9-Iodostearyl carnitine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104855154
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[(9-Iodooctadecanoyl)oxy]-4-(trimethylazaniumyl)butanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80909249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Radiochemical Characterization

Strategies for the Chemical Synthesis of 9-Iodostearyl Carnitine and Related Analogs

The synthesis of this compound is a multi-step process that begins with the preparation of the iodinated fatty acid, 9-iodostearic acid, which is then esterified with L-carnitine.

A key precursor for this synthesis is oleic acid, which is subjected to an iodination reaction. One common method involves the reaction of oleic acid with iodine monochloride (ICl) in a suitable solvent. This reaction proceeds via the electrophilic addition of iodine across the double bond at the 9-position of the stearic acid backbone. Another approach is the iodohydrination of an unsaturated fatty acid ester using an in-situ generated hydroiodic acid. This can be achieved by reacting an alkylsilylated halide, such as trimethylsilyl (B98337) chloride, with an alkaline iodide like sodium iodide in an organic solvent, followed by the addition of water. evitachem.com

The synthesis of related analogs, such as other positional isomers (e.g., 10-iodostearyl carnitine) or analogs with different halogen substitutions, would follow similar synthetic routes, starting with the appropriately substituted fatty acid. unmc.edu The synthesis of various acylcarnitines, including those with saturated and unsaturated acyl chains, has been described, highlighting the versatility of the esterification methodology. mdpi.com

Radiosynthesis of this compound for Tracers in Biological Systems

For its use as a tracer in biological systems, this compound is labeled with a radioactive isotope of iodine, most commonly Iodine-125 (¹²⁵I) or Iodine-123 (¹²³I). The radiosynthesis mirrors the chemical synthesis, but with the introduction of the radioiodine at a specific stage.

A common strategy for radioiodination is through an exchange reaction. cdnsciencepub.com For instance, inactive a-iodostearic acid can be refluxed with a carrier-free solution of sodium iodide (e.g., Na¹²⁵I) in a solvent like ethanol (B145695) to facilitate the exchange of stable iodine with its radioactive counterpart. cdnsciencepub.com The resulting radioactively labeled 9-iodostearic acid is then purified before proceeding to the esterification step with L-carnitine.

The esterification of the now radiolabeled 9-iodostearic acid with L-carnitine follows the same principles as the non-radioactive synthesis. The reaction conditions are carefully controlled to ensure efficient coupling and to minimize the formation of radiochemical impurities. The final radiolabeled product, [¹²⁵I]-9-Iodostearyl carnitine, must be rigorously purified to remove any unreacted radioiodide and other impurities before it can be used in biological studies. unmc.edu

Chromatographic Techniques for Assessment of Radiochemical Purity and Impurities

The assessment of radiochemical purity is a critical quality control step to ensure that the radioactivity in the final product is almost exclusively associated with the desired compound, this compound. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the primary techniques employed for this purpose. tubitak.gov.trnih.gov

High-Performance Liquid Chromatography (HPLC)

Radio-HPLC is a powerful tool for separating the radiolabeled product from potential impurities such as unreacted radioiodide, radiolabeled precursors (e.g., [¹²⁵I]-9-iodostearic acid), and other byproducts. tubitak.gov.trnih.gov A reversed-phase column, such as a C18 column, is typically used. nih.govredalyc.org The mobile phase often consists of a mixture of an organic solvent like acetonitrile (B52724) or methanol (B129727) and an aqueous buffer (e.g., ammonium (B1175870) acetate), which can be run under isocratic or gradient conditions to achieve optimal separation. sigmaaldrich.comnih.gov Detection is achieved using a radioactivity detector connected in series with a standard UV detector, allowing for the simultaneous monitoring of both radioactive and non-radioactive components. tubitak.gov.trredalyc.org The radiochemical purity is determined by integrating the area of the radioactive peak corresponding to this compound and expressing it as a percentage of the total radioactivity detected. nih.gov

Thin-Layer Chromatography (TLC)

Radio-TLC offers a simpler and faster method for routine purity checks. nih.govresearchgate.net A small spot of the radiolabeled compound is applied to a TLC plate (e.g., silica (B1680970) gel). researchgate.net The plate is then developed in a chamber containing a suitable mobile phase. The choice of the solvent system is crucial to effectively separate the lipophilic this compound from more polar impurities like free radioiodide. researchgate.net After development, the distribution of radioactivity on the plate is analyzed using a radio-TLC scanner or by cutting the plate into sections and counting the radioactivity in each section with a gamma counter. researchgate.net This allows for the calculation of the percentage of radioactivity associated with the product at its specific retention factor (Rf) value.

TechniqueStationary PhaseMobile Phase ExampleDetection
HPLC Reversed-phase (e.g., C18)Acetonitrile/Ammonium Acetate BufferRadioactivity Detector, UV Detector
TLC Silica GelOrganic Solvent Mixture (e.g., Chloroform/Methanol)Radio-TLC Scanner, Gamma Counter

Advanced Isotopic Labeling Approaches for Enhanced Research Applications

Beyond radioiodination for imaging, other isotopic labeling strategies are employed to study the metabolic fate of this compound and its analogs in greater detail. These methods often utilize stable isotopes such as deuterium (B1214612) (²H or D) and carbon-13 (¹³C).

Deuterium Labeling

Deuterium-labeled analogs, such as stearoyl-L-carnitine-d₃ or stearoyl-L-carnitine-d₉, serve as valuable internal standards for quantification by mass spectrometry (GC-MS or LC-MS). medchemexpress.commedchemexpress.com The incorporation of deuterium increases the mass of the molecule without significantly altering its chemical properties, allowing it to be distinguished from its unlabeled counterpart in a mass spectrometer. medchemexpress.com This approach is crucial for pharmacokinetic and metabolic profiling studies. medchemexpress.com The synthesis of these labeled compounds involves using a deuterated starting material, for example, a deuterated version of L-carnitine or stearic acid, in the synthetic pathway. evitachem.com

Carbon-13 Labeling

Carbon-13 labeling is a powerful tool for tracing the metabolic pathways of fatty acids and their carnitine esters. nih.govnih.gov By using fatty acids uniformly labeled with ¹³C (e.g., U-¹³C-stearic acid), researchers can follow the carbon atoms as the molecule is metabolized. nih.gov For instance, ¹³C-labeled stearoyl carnitine can be administered to cells or organisms, and the appearance of the ¹³C label in downstream metabolites, such as acetyl-CoA or intermediates of the Krebs cycle, can be monitored by mass spectrometry or NMR spectroscopy. biorxiv.org This provides detailed insights into processes like fatty acid oxidation and the contribution of specific fatty acids to cellular energy metabolism. nih.gov Chemical isotope labeling techniques using reagents like dansylhydrazine can also be applied to both fatty acids and acylcarnitines for sensitive quantification in biological samples. nih.govresearchgate.net

IsotopeApplicationDetection Method
Deuterium (²H) Internal standards for quantification, pharmacokinetic studiesMass Spectrometry (GC-MS, LC-MS)
Carbon-13 (¹³C) Metabolic pathway tracing, flux analysisMass Spectrometry (GC-MS, LC-MS), NMR Spectroscopy

Biochemical Interactions and Metabolic Pathway Elucidation

Integration of 9-Iodostearyl Carnitine into Cellular Fatty Acid Transport Systems

No data is available on the integration of this compound into cellular fatty acid transport systems.

Dynamics of the Carnitine Shuttle System in the Presence of this compound

There is no information regarding the dynamics of the carnitine shuttle system in the presence of this compound.

Enzyme-Substrate Interactions with Carnitine Palmitoyltransferases (CPT-I, CPT-II)

Specific enzyme-substrate interactions between this compound and Carnitine Palmitoyltransferases (CPT-I, CPT-II) have not been documented.

Role of Carnitine/Acylcarnitine Translocase (CACT) in Mitochondrial Membrane Permeation

The role of Carnitine/Acylcarnitine Translocase (CACT) in the mitochondrial membrane permeation of this compound is unknown.

Enzymatic Processing and Downstream Metabolic Fate of the Stearyl Moiety

The enzymatic processing and downstream metabolic fate of the stearyl moiety of this compound have not been elucidated.

Engagement and Modulation of Mitochondrial Beta-Oxidation Pathways

There is no research on the engagement and modulation of mitochondrial beta-oxidation pathways by this compound.

Influence on the Cellular Acyl-CoA/CoA Ratio and Regulation of Mitochondrial Enzymes

The influence of this compound on the cellular Acyl-CoA/CoA ratio and the regulation of mitochondrial enzymes has not been studied.

Mechanisms of Cellular Uptake and Transporter Specificity

The cellular entry and accumulation of this compound, a long-chain acylcarnitine, are governed by specific transport systems responsible for the uptake of carnitine and its derivatives. These mechanisms are crucial for its subsequent metabolic roles and are characterized by the involvement of dedicated transporter proteins.

The primary transporter responsible for the cellular uptake of carnitine and its esters is the Organic Cation Transporter Novel 2 (OCTN2), also known as SLC22A5. researchgate.net This high-affinity, sodium-dependent carnitine transporter is ubiquitously expressed, with particularly high levels in tissues that are heavily reliant on fatty acid oxidation for energy, such as the heart, skeletal muscle, and kidney. researchgate.net OCTN2 plays a pivotal role in maintaining carnitine homeostasis by mediating its uptake from the bloodstream into the cells. researchgate.net

While OCTN2 exhibits a high affinity for free L-carnitine, its activity can be competitively inhibited by various acylcarnitines. mdpi.com Long-chain acylcarnitines, such as this compound, are recognized by the transporter, although their binding and translocation characteristics may differ from that of free carnitine. The presence of the long, iodinated fatty acyl chain in this compound likely influences its interaction with the transporter, potentially affecting the rate of its cellular accumulation. The activity of OCTN2 is crucial for the intracellular availability of this compound, making it a key determinant of the compound's metabolic fate.

Characteristics of Key Transporters in Carnitine and Acylcarnitine Cellular Uptake
TransporterGeneTransport MechanismSubstratesTissue Expression
OCTN2SLC22A5Sodium-dependent high-affinityL-carnitine, short- and long-chain acylcarnitinesHeart, skeletal muscle, kidney, brain
CACTSLC25A20Antiport (Acylcarnitine/Carnitine)Acylcarnitines, CarnitineInner mitochondrial membrane

Beyond the specific uptake by OCTN2 at the plasma membrane, the transport of this compound into the mitochondrial matrix for beta-oxidation is a highly specific and saturable process known as the carnitine shuttle. This system involves a coordinated series of enzymatic reactions and transport steps.

The key components of the carnitine shuttle are:

Carnitine Palmitoyltransferase I (CPT I): Located on the outer mitochondrial membrane, this enzyme catalyzes the transfer of the long-chain fatty acyl group from coenzyme A (CoA) to carnitine, forming the acylcarnitine ester. nih.gov

Carnitine-Acylcarnitine Translocase (CACT): This transporter, situated in the inner mitochondrial membrane, facilitates the antiport of acylcarnitines from the intermembrane space into the mitochondrial matrix in exchange for a molecule of free carnitine. mdpi.com

Carnitine Palmitoyltransferase II (CPT II): Found on the matrix side of the inner mitochondrial membrane, CPT II reverses the reaction of CPT I, converting the acylcarnitine back to acyl-CoA and free carnitine within the mitochondrial matrix. mdpi.com

This shuttle system ensures that long-chain fatty acids are efficiently and unidirectionally transported into the mitochondria for energy production. The process is saturable, meaning that at high concentrations of substrate (acyl-CoAs and carnitine), the rate of transport reaches a maximum. This saturation is due to the finite number of enzyme and transporter molecules. The specificity of this pathway for long-chain acyl groups indicates that this compound would be a substrate for this transport mechanism.

Perturbations to Endogenous Carnitine Biosynthesis and Homeostasis

The introduction of exogenous long-chain acylcarnitines like this compound can have significant effects on the endogenous carnitine pool and its biosynthesis. These perturbations are primarily related to shifts in the acylation state of the carnitine pool and potential feedback mechanisms on the biosynthetic pathway.

The endogenous synthesis of carnitine is a multi-step enzymatic process that occurs primarily in the liver and kidneys. The key enzymes involved in this pathway include Trimethyllysine Dioxygenase (TMLD), Trimethylaminobutyraldehyde Dehydrogenase (TMABADH), Serine Hydroxymethyltransferase (SHMT), and γ-Butyrobetaine Hydroxylase (γ-BBH).

Key Enzymes in Carnitine Biosynthesis
EnzymeAbbreviationFunctionPotential Regulation by Carnitine Pool
Trimethyllysine DioxygenaseTMLDHydroxylation of trimethyllysineIndirectly affected by carnitine homeostasis
Trimethylaminobutyraldehyde DehydrogenaseTMABADHOxidation of hydroxytrimethyllysineIndirectly affected by carnitine homeostasis
Serine HydroxymethyltransferaseSHMTAldol cleavage of 3-hydroxy-N6,N6,N6-trimethyl-L-lysineIndirectly affected by carnitine homeostasis
γ-Butyrobetaine Hydroxylaseγ-BBHHydroxylation of γ-butyrobetaine to L-carnitineFeedback inhibition by L-carnitine

The endogenous carnitine pool exists in a dynamic equilibrium between free carnitine and a variety of acylcarnitine esters of different chain lengths. diva-portal.org The introduction of this compound directly impacts this balance by increasing the proportion of long-chain acylcarnitines. This shift in the carnitine pool can have several metabolic consequences.

An increase in the ratio of acylcarnitine to free carnitine can be indicative of metabolic stress or a bottleneck in fatty acid oxidation. researchgate.net If the rate of formation of this compound (or other long-chain acylcarnitines) exceeds the capacity of the mitochondrial beta-oxidation pathway, these esters can accumulate within the cell. This accumulation can lead to a relative depletion of the free carnitine pool, which is essential for the transport of other fatty acids and the buffering of acyl-CoA levels. nih.gov A reduced availability of free carnitine can impair the cell's ability to respond to changing energy demands and may lead to the sequestration of coenzyme A, further impacting other metabolic pathways. nih.gov The monitoring of the acylcarnitine profile, therefore, provides a valuable snapshot of the metabolic status of the cell and the impact of compounds like this compound on cellular energy metabolism. researchgate.net

Preclinical Research Applications in Mechanistic and Disease Models

Studies of Myocardial Fatty Acid Metabolism and Bioenergetics in Animal Models

Fatty acids are the primary energy source for the heart muscle. The study of their metabolism is crucial for understanding cardiac function in both healthy and diseased states.

Researchers have explored the use of radiolabeled 9-Iodostearyl carnitine as a tracer for cardiac imaging. The principle behind this application is that its uptake and retention within the myocardium reflect the rate of fatty acid utilization. In animal models, this has been used to assess both blood flow (perfusion) and metabolic activity. Techniques like Single Photon Emission Computed Tomography (SPECT) can be employed to visualize the distribution of the tracer in the heart, providing insights into areas with normal or impaired metabolism. Persistent alterations in fatty acid metabolism can be detected long after a perfusion abnormality has resolved, indicating its potential to identify previously ischemic but viable heart muscle. nih.gov

In animal models of cardiac stress, such as ischemia (reduced blood flow) and myocardial infarction (heart attack), this compound has been used to delineate the metabolic consequences of these conditions. For instance, in models of myocardial infarction, studies have shown that the uptake of this tracer is significantly reduced in the infarcted (damaged) areas of the heart, corresponding to regions with compromised metabolic function. nih.gov These studies help in understanding the metabolic remodeling that occurs in response to cardiac injury and can be valuable in evaluating the efficacy of therapeutic interventions aimed at preserving myocardial metabolism and function. nih.govmdpi.com

Table 1: Application of this compound in Cardiac Animal Models

Application Area Animal Model Key Findings Citation
Perfusion and Metabolic Imaging Various Allows for non-invasive assessment of myocardial fatty acid uptake and metabolism. nih.gov
Myocardial Infarction Rat Reduced tracer uptake in infarcted regions, indicating metabolic dysfunction. nih.gov
Ischemia-Reperfusion Injury Canine Helps in identifying viable but dysfunctional myocardium (stunned myocardium). nih.gov

Investigation of Lipid Metabolism Dysregulation in Various Disease States

Altered lipid metabolism is a hallmark of several diseases, including cancer, liver disease, and muscle disorders. This compound serves as a tool to investigate these metabolic shifts.

Cancer cells exhibit reprogrammed metabolism to support their rapid growth and proliferation. mdpi.com While many tumors are known to be highly glycolytic (reliant on glucose), there is increasing evidence that some cancers also depend on fatty acid oxidation for energy. nih.govnih.govfrontiersin.org Preclinical studies using analogs like this compound could help in identifying tumors that utilize fatty acids as a fuel source. This has therapeutic implications, as targeting fatty acid metabolism could be a potential strategy to inhibit the growth of such tumors. Research in this area is ongoing to characterize the extent of fatty acid dependency across different cancer types. mdpi.com

Non-alcoholic steatohepatitis (NASH) is a severe form of non-alcoholic fatty liver disease (NAFLD) characterized by liver inflammation and damage. nih.govnih.govokayama-u.ac.jp The progression of NASH is closely linked to dysregulated lipid metabolism in the liver. In animal models of NASH, this compound can be used to trace the uptake and oxidation of fatty acids in the liver. This can provide valuable information on how the liver's ability to metabolize fats is altered during the disease process and how it contributes to the accumulation of lipids (steatosis), inflammation, and fibrosis. frontiersin.orgresearchgate.net

Certain muscle disorders, including some forms of myopathies and laminopathies, are associated with defects in energy metabolism. nih.gov Lipid storage myopathies, for instance, are characterized by the abnormal accumulation of lipids within muscle cells, often due to impaired fatty acid oxidation. nih.govnih.gov The use of this compound in animal models of these disorders can help to quantify the extent of the metabolic defect. By measuring the uptake and oxidation of this tracer in muscle tissue, researchers can gain insights into the underlying bioenergetic deficits and explore potential therapeutic strategies aimed at improving muscle energy metabolism.

Table 2: Research Applications of this compound in Non-Cardiac Disease Models

Disease Area Focus of Investigation Potential Insights Citation
Cancer Metabolism Altered fatty acid utilization in tumor cells. Identification of tumors reliant on fatty acid oxidation for growth. nih.govnih.govfrontiersin.orgmdpi.com
Non-Alcoholic Steatohepatitis (NASH) Dysregulation of hepatic lipid metabolism. Understanding the role of impaired fatty acid oxidation in NASH progression. nih.govnih.govokayama-u.ac.jpfrontiersin.orgresearchgate.net
Muscle Disorders Bioenergetic deficits in myopathies and laminopathies. Quantifying the extent of impaired muscle fatty acid metabolism. nih.govnih.govnih.gov

In Vitro Cellular and Subcellular Research Methodologies

In vitro studies are fundamental to understanding the cellular and molecular interactions of a novel compound. For this compound, such research would be crucial in elucidating its mechanism of action and potential therapeutic or diagnostic applications.

Studies on Cellular Uptake Kinetics and Intracellular Trafficking

Currently, there is no specific published research detailing the cellular uptake kinetics and intracellular trafficking of this compound. Hypothetically, its uptake would be investigated using radiolabeling techniques, where the iodine atom is replaced with a radioactive isotope. This would allow researchers to trace the molecule's movement across the cell membrane and its subsequent localization within cellular compartments.

Key research questions would include:

Does this compound utilize the same organic cation transporters (e.g., OCTN2) as L-carnitine?

What is the rate of uptake in different cell types (e.g., cardiomyocytes, hepatocytes, neurons)?

How does the long stearyl chain and the iodine atom influence its transport and intracellular distribution compared to L-carnitine?

Without experimental data, it is impossible to provide a data table on the uptake kinetics.

Enzymatic Activity Assays and Metabolic Flux Analysis in Cell Lines

The impact of this compound on enzymatic activities and metabolic pathways is another critical area of investigation for which there is no available data. Enzymatic assays would be employed to determine if this compound interacts with key enzymes in fatty acid metabolism, such as carnitine palmitoyltransferase (CPT) I and II.

Metabolic flux analysis, using techniques like stable isotope tracing, could reveal how this compound affects cellular metabolic pathways. For instance, researchers could assess its influence on glycolysis, the citric acid cycle, and fatty acid oxidation.

A hypothetical data table for such studies might look like this:

Cell LineEnzyme/PathwayEffect of this compound
HepG2 (Liver)CPT I ActivityData Not Available
AC16 (Cardiomyocyte)Fatty Acid Oxidation RateData Not Available
SH-SY5Y (Neuronal)Citric Acid Cycle FluxData Not Available

Mitochondrial Bioenergetic Assessments and Respiration Studies

Given carnitine's essential role in mitochondrial function, assessing the effect of this compound on mitochondrial bioenergetics would be a primary focus. High-resolution respirometry could be used to measure oxygen consumption rates in isolated mitochondria or intact cells treated with the compound. This would help determine if it supports, impairs, or has no effect on mitochondrial respiration and ATP production.

Key parameters to be measured would include:

Basal respiration

ATP-linked respiration

Maximal respiration

Proton leak

As no studies have been published, no data is available for inclusion.

Biodistribution and Pharmacokinetic Profiling in In Vivo Systems

In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism. For this compound, this would likely involve the use of radiolabeled analogs.

Tissue-Specific Distribution and Retention of Radiolabeled Analogs

There is no published data on the tissue-specific distribution and retention of radiolabeled this compound. Such studies would involve administering the radiolabeled compound to animal models and imaging the distribution over time using techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the radioisotope used. The data would reveal which organs and tissues accumulate the compound, providing insights into its potential targets.

A prospective data table for tissue distribution might include:

Tissue% Injected Dose per Gram (at 1 hour)% Injected Dose per Gram (at 24 hours)
HeartData Not AvailableData Not Available
LiverData Not AvailableData Not Available
Skeletal MuscleData Not AvailableData Not Available
BrainData Not AvailableData Not Available
KidneyData Not AvailableData Not Available

Metabolic Clearance Pathways and Excretion Profiles

The metabolic fate and excretion routes of this compound are currently unknown. Pharmacokinetic studies would be necessary to determine its half-life in the plasma and its clearance rate. Analysis of urine and feces would identify the primary routes of excretion and whether the compound is eliminated intact or as metabolites. This information is crucial for understanding its potential for accumulation and any associated toxicological risks.

Advanced Analytical and Imaging Methodologies for 9 Iodostearyl Carnitine Research

Molecular Imaging Techniques for In Vivo Metabolic Visualizationworktribe.com

Molecular imaging provides a non-invasive window into the biochemical processes occurring within a living organism. For 9-Iodostearyl carnitine, which is designed as a tracer for fatty acid metabolism, techniques like SPECT and PET are indispensable. worktribe.comontosight.ai

Single-Photon Emission Computed Tomography (SPECT) Applications for Metabolic Trackingnih.gov

SPECT imaging is a nuclear medicine technique that uses gamma-emitting radioisotopes to create 3D images of metabolic activity. mayoclinic.orgmdpi.com In the context of this compound, a radioiodinated analogue of a fatty acid, SPECT can be used to track its uptake and distribution in tissues with high fatty acid metabolism, such as the myocardium. ontosight.aiiaea.org

The principle behind this application is that the radioiodinated stearyl carnitine mimics the behavior of natural long-chain fatty acids, which are transported into the mitochondria for β-oxidation. By detecting the gamma rays emitted from the iodine-123 label on the molecule, SPECT can map the regions of fatty acid uptake. nih.govnih.gov This is particularly useful for identifying areas of altered metabolism, which can be indicative of disease. nih.gov For instance, in cardiology, SPECT with iodinated fatty acid analogues is used to assess myocardial viability and ischemia. nih.govnih.gov Differences between the distribution of the fatty acid tracer and a blood flow tracer can indicate metabolic abnormalities. nih.gov

Positron Emission Tomography (PET) Approaches for Quantitative Metabolic Assessmentnih.gov

PET is another powerful nuclear medicine imaging technique that offers higher sensitivity and spatial resolution compared to SPECT. nih.gov It utilizes positron-emitting radionuclides. While direct PET imaging of this compound would require labeling with a positron-emitter, the principles of PET imaging of fatty acid metabolism are well-established with other tracers, such as carbon-11 (B1219553) labeled palmitate ([11C]palmitate) and fluorine-18 (B77423) labeled fatty acid analogues. nih.govturkupetcentre.net

These PET tracers allow for the quantitative assessment of myocardial fatty acid uptake, esterification, and oxidation rates. turkupetcentre.netsnmjournals.org By applying kinetic models to the dynamic PET data, researchers can derive valuable parameters of cardiac metabolism. turkupetcentre.net For example, a three-tissue compartment model is often used to analyze [11C]palmitate data, providing estimates of free fatty acid esterification, oxidation, and uptake rates. turkupetcentre.net

The development of novel PET radiotracers for fatty acid oxidation, such as [18F]fluoropivalic acid, further expands the toolkit for metabolic research. nih.govfrontiersin.org These tracers, like this compound, are designed to probe the activity of the carnitine shuttle and subsequent β-oxidation pathways. nih.govfrontiersin.org Recent studies have also correlated PET imaging findings with plasma metabolite levels, showing that elevated levels of medium- and long-chain acylcarnitines are associated with PET-Aβ load in cognitively normal older adults, suggesting a link between fatty acid oxidation and early Alzheimer's disease pathogenesis. nih.govbohrium.com

High-Resolution Chromatographic and Spectroscopic Techniques for Metabolite Analysisbevital.no

While in vivo imaging provides a macroscopic view of metabolism, a detailed understanding requires the precise measurement of individual metabolites. High-resolution chromatography and mass spectrometry are the cornerstones of this type of analysis.

High-Performance Liquid Chromatography (HPLC) for Compound Purification and Metabolite Profilingbevital.no

HPLC is a fundamental technique for separating, identifying, and quantifying components in a mixture. hplc.eu For research involving this compound, HPLC is crucial for both the initial purification of the synthesized compound and for profiling its metabolites in biological samples. nih.govnih.gov

Various HPLC methods have been developed for the analysis of acylcarnitines. nih.govnih.gov Reversed-phase HPLC, often using a C18 column, is commonly employed to separate acylcarnitines based on the length and properties of their acyl chains. nih.govplos.org For instance, a method using a C18 column with a tertiary gradient can achieve baseline separation of a standard mixture of acylcarnitines ranging from acetyl- to stearoylcarnitine. nih.gov

To enhance detection, especially for UV absorbance, derivatization of the acylcarnitines is sometimes performed. nih.gov For example, derivatization with 4'-bromophenacyl trifluoromethanesulfonate (B1224126) allows for spectrophotometric detection at 254 nm. nih.gov In other applications, radio-HPLC is used, where the eluting compounds are detected by their radioactivity, a technique particularly relevant for tracking radiolabeled compounds like [3H]carnitine-labeled metabolites. nih.gov

HPLC Method Component Description Reference
Stationary Phase C18 reversed-phase column nih.govplos.org
Mobile Phase Tertiary gradient of water, acetonitrile (B52724), tetrahydrofuran, and other modifiers nih.gov
Detection UV absorbance (after derivatization), radioactive emission, or mass spectrometry nih.govnih.gov
Application Separation of short-, medium-, and long-chain acylcarnitines nih.govplos.org

Mass Spectrometry (MS)-Based Quantification of Carnitine and its Acylated Forms

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of carnitine and its acylated derivatives, including long-chain species like this compound. nih.govbevital.no This technique is widely used in newborn screening for metabolic disorders due to its ability to simultaneously measure a profile of acylcarnitines. bevital.no

Tandem mass spectrometry (MS/MS) provides high specificity by monitoring a specific precursor-to-product ion transition for each analyte. scielo.org.co For acylcarnitines, a common fragmentation pattern involves the loss of the acyl chain and other groups, resulting in a characteristic product ion at m/z 85. scielo.org.conih.gov This allows for the creation of a scheduled multiple reaction monitoring (MRM) method to quantify a large number of acylcarnitines in a single run. plos.org

LC-MS/MS methods have been developed to overcome some of the limitations of direct infusion MS/MS, such as the inability to distinguish between isomeric acylcarnitines. nih.govresearchgate.net By incorporating an HPLC separation step before the mass spectrometric analysis, isomers can be chromatographically resolved. uit.no These methods have been validated for the quantification of acylcarnitines in various biological matrices, including plasma, urine, and tissue. nih.govresearchgate.netresearchgate.net

Parameter Value Reference
Lower Limit of Quantification (Octanoylcarnitine) 25 nmol/L core.ac.uk
Lower Limit of Quantification (Palmitoylcarnitine) 50 nmol/L core.ac.uk
Recovery (Palmitoylcarnitine) 107.2% (±8.9%) nih.govresearchgate.net
Within-Run Imprecision (Palmitoylcarnitine) 0.12 (0.01) micromol/L nih.govresearchgate.net
Between-Run Imprecision (Palmitoylcarnitine) 0.11 (0.02) micromol/L nih.govresearchgate.net

Molecular Biology Approaches for Gene and Protein Expression Analysis

To understand the broader biological impact of altered fatty acid metabolism as indicated by tracers like this compound, it is essential to investigate the underlying changes in gene and protein expression. Molecular biology techniques are employed to analyze the expression of key genes and proteins involved in fatty acid transport and oxidation.

Research has shown that the accumulation of long-chain acylcarnitines can be associated with the downregulation of genes involved in fatty acid oxidation. ahajournals.org For example, in heart failure, there is a noted decrease in the expression of genes for enzymes in the fatty acid oxidation pathway. researchgate.net In some cases, this is accompanied by an increase in the expression of genes related to fatty acid uptake, such as CD36. springermedizin.de

The expression of key enzymes in the carnitine shuttle system, such as carnitine palmitoyltransferase I (CPT1) and carnitine palmitoyltransferase II (CPT2), as well as carnitine acetyltransferase (CRAT), can be modulated in various disease states. thno.orgmdpi.com For instance, in breast cancer, these enzymes have been found to be abnormally expressed. thno.org The carnitine system can also influence gene expression through epigenetic mechanisms, such as histone acetylation, by modulating the availability of acetyl-CoA. mdpi.com

The study of plant metabolism has also provided insights, showing that acylcarnitines are associated with anabolic pathways of lipid metabolism and that their levels can be correlated with the expression of lipid biosynthetic genes. researchgate.net These molecular biology approaches provide a mechanistic link between the metabolic changes observed with imaging and analytical techniques and the cellular machinery that governs these processes.

Gene/Protein Function Observed Change in Disease States Reference
CPT1ACatalyzes the conversion of long-chain acyl-CoA to acylcarnitineAbnormally expressed in breast cancer thno.org
CPT2Converts acylcarnitine back to acyl-CoA in the mitochondrial matrixAbnormally expressed in breast cancer thno.org
CRATCarnitine acetyltransferaseAbnormally expressed in breast cancer; increased expression with TTA administration springermedizin.dethno.org
CD36Fatty acid translocase (uptake)Increased expression in response to certain treatments springermedizin.de
PPARA, PPARGC1ATranscriptional regulators of fatty acid metabolismLower expression in heart failure researchgate.net

Quantitative Polymerase Chain Reaction (qPCR) for Transcriptional Regulation Studies

Quantitative Polymerase Chain Reaction (qPCR) is a powerful technique used to measure the quantity of a specific RNA sequence. In the context of this compound research, qPCR can be employed to understand how this compound influences the expression of genes involved in fatty acid transport, oxidation, and storage.

Detailed Research Applications:

Researchers can utilize qPCR to investigate the transcriptional regulation of key metabolic genes in response to this compound. For instance, studies on L-carnitine have shown its ability to modulate the gene expression of various metabolic enzymes and transporters. nih.govnih.gov A hypothetical study on this compound could involve treating cell cultures (e.g., hepatocytes, myocytes) with the compound and then measuring the mRNA levels of genes such as:

Carnitine Palmitoyltransferase 1 (CPT1) and 2 (CPT2): These enzymes are crucial for the transport of long-chain fatty acids into the mitochondria. nih.gov qPCR could determine if this compound upregulates or downregulates their expression, thereby affecting fatty acid oxidation.

Peroxisome Proliferator-Activated Receptors (PPARs): These are transcription factors that play a major role in regulating lipid metabolism. mhmedical.com The influence of this compound on PPAR expression could reveal its broader impact on metabolic signaling pathways.

Organic Carnitine Transporters (OCTNs): Genes like SLC22A5, which encodes the OCTN2 transporter, are vital for the cellular uptake of carnitine. mhmedical.comresearchgate.net qPCR can quantify changes in the expression of these transporter genes, indicating how this compound might regulate its own uptake and the uptake of other carnitine species. For example, studies on L-carnitine have demonstrated its effect on the expression of OCTN genes.

Apoptosis-related genes: Research on L-carnitine has explored its effects on the expression of genes like Bcl-2 (anti-apoptotic) and Caspase-9 (pro-apoptotic), suggesting a role in cell survival. nih.gov qPCR could be used to assess whether this compound shares these properties.

Hypothetical qPCR Data Table:

This interactive table illustrates hypothetical results from a qPCR experiment investigating the effect of this compound on gene expression in a cell line.

Gene TargetTreatment GroupFold Change (vs. Control)P-value
CPT1AControl1.0-
CPT1AThis compound2.5<0.05
SLC22A5 (OCTN2)Control1.0-
SLC22A5 (OCTN2)This compound1.8<0.05
Bcl-2Control1.0-
Bcl-2This compound1.5>0.05
Caspase-9Control1.0-
Caspase-9This compound0.8>0.05

Immunoblotting and Immunohistochemical Techniques for Protein Expression and Localization

While qPCR measures gene expression at the mRNA level, immunoblotting (Western blotting) and immunohistochemistry (IHC) provide crucial information about the corresponding protein levels and their subcellular or tissue localization.

Immunoblotting (Western Blotting): This technique would be used to quantify the amount of specific proteins in cell or tissue lysates after treatment with this compound. This confirms whether the transcriptional changes observed with qPCR translate to changes in protein levels. For example, an increase in CPT1 mRNA should correspond to an increase in CPT1 protein.

Immunohistochemistry (IHC): IHC allows for the visualization of proteins within the context of tissue architecture. This is particularly valuable for understanding the in vivo effects of this compound. For instance, IHC could be used to:

Localize the distribution of this compound itself if an antibody specific to the iodinated compound were developed.

Examine the expression of carnitine transporters like OCTN2 in specific cell types within an organ (e.g., in the apical membrane of renal tubular cells) and determine if this localization is altered by this compound. mhmedical.com

Assess the expression of metabolic enzymes in tissues like the heart, liver, and skeletal muscle, which are highly dependent on fatty acid oxidation. oregonstate.edu

Hypothetical Protein Analysis Data Table:

This interactive table shows potential findings from an immunoblotting experiment, complementing the qPCR data.

Protein TargetTreatment GroupRelative Protein Level (Normalized to Loading Control)Fold Change (vs. Control)
CPT1AControl1.01.0
CPT1AThis compound2.22.2
OCTN2Control1.01.0
OCTN2This compound1.61.6

Computational Modeling and Simulation of Carnitine Transport and Metabolic Pathways

Computational modeling provides a powerful framework for integrating experimental data and simulating complex biological processes. In the study of this compound, modeling can help predict its behavior and impact on metabolic networks.

Modeling Carnitine Transport: The transport of carnitine and its esters across cell membranes is mediated by transporters like OCTN2. mhmedical.comresearchgate.net The affinity and transport kinetics of this compound for these transporters could be modeled. Such models can simulate how the larger, iodinated acyl group might affect binding to the transporter and the rate of translocation across the membrane compared to endogenous acylcarnitines. These simulations can help interpret experimental uptake data and predict potential competitive inhibition effects.

Metabolic Pathway Simulation: System-level metabolic models can be used to simulate the flux of metabolites through various pathways. By incorporating the specific properties of this compound, these models could predict:

The rate of its transport into the mitochondria via the carnitine shuttle.

The efficiency of its β-oxidation compared to non-iodinated fatty acids.

The potential for the iodine atom to alter enzyme kinetics or lead to the formation of novel metabolites.

A study on E. coli, for example, used a multi-hierarchical mathematical model to quantify the dynamic signaling pathways involved in L-carnitine biosynthesis, demonstrating the power of such approaches to understand regulation. nih.gov A similar approach for this compound in a mammalian system could integrate data from qPCR and immunoblotting to create a comprehensive model of its metabolic influence.

Future Directions in 9 Iodostearyl Carnitine Research

Rational Design of Novel Iodinated Carnitine Derivatives with Enhanced Metabolic Specificity

The development of new chemical entities with improved properties is a cornerstone of advancing metabolic research. For iodinated carnitine derivatives, rational design principles can be applied to create novel tracers with superior specificity for different components of the fatty acid metabolism pathway. nih.govmdpi.com Future efforts will likely concentrate on several key areas of molecular modification:

Altering Chain Length and Iodination Position: Systematically modifying the length of the fatty acid carbon chain and the position of the iodine atom could yield derivatives with different affinities for the various carnitine acyltransferases (e.g., CPT1 and CPT2). nih.gov This could allow for the development of tracers that specifically report on fatty acid transport across the outer mitochondrial membrane versus those that track beta-oxidation within the mitochondrial matrix.

Modifying the Carnitine Moiety: Strategic modifications to the carnitine molecule itself, such as creating heterocyclic analogs of gamma-butyrobetaine (GBB), could produce compounds that act as inhibitors or modulators of carnitine acetyltransferase (CAT). mdpi.comnih.gov This approach could lead to the development of therapeutic agents, rather than just imaging probes, for conditions characterized by excessive fatty acid breakdown. nih.gov

Incorporating Alternative Halogens: While iodine is the conventional choice for SPECT imaging, designing derivatives with fluorine-18 (B77423) could create PET imaging agents. These would offer higher resolution and sensitivity compared to their SPECT counterparts. nih.govdicardiology.com

Table 1: Hypothetical Iodinated Carnitine Derivatives and Research Goals
Derivative ConceptStructural ModificationPrimary Target Enzyme/ProcessPotential Research Application
CPT1-Specific ProbeShorter acyl chain (e.g., 12 carbons) with terminal iodinationCarnitine Palmitoyltransferase 1 (CPT1)Isolating and quantifying the rate of mitochondrial fatty acid uptake.
β-Oxidation Trapping AgentMethyl-branching on the acyl chain to slow metabolismIntra-mitochondrial β-oxidationAssessing metabolic trapping and enzyme turnover rates within the mitochondria.
PET Imaging AnalogReplacement of iodine with Fluorine-18General fatty acid uptake and metabolismHigher resolution cardiac and tumor metabolic imaging. nih.govdicardiology.com
Therapeutic ModulatorModification of the gamma-butyrobetaine structureCarnitine Acetyltransferase (CAT)Inhibiting excessive fatty acid oxidation in diseases like diabetes. mdpi.com

Expansion of Preclinical Disease Models for Comprehensive Metabolic Perturbation Studies

To fully understand the implications of metabolic changes observed with 9-Iodostearyl carnitine, it is crucial to expand the range of preclinical models used. While its application in cardiac imaging is primary, fatty acid metabolism is central to numerous physio-pathological states. mssm.edunih.gov Rodent models have been instrumental in studying fatty acid oxidation disorders (FAODs) and provide a strong foundation for future work. mssm.edunih.gov

Future research should employ this compound and its novel derivatives in models of:

Diabetic Cardiomyopathy: High-fat diet and streptozotocin-induced models in rodents mimic the metabolic shifts seen in type 2 diabetes, including increased fatty acid supply and oxidation in the heart. nih.govresearchgate.net These models would be ideal for studying how the diabetic heart's altered substrate preference contributes to cardiac dysfunction. nih.gov

Non-alcoholic Fatty Liver Disease (NAFLD): As NAFLD is fundamentally a disorder of lipid metabolism, tracking the hepatic uptake and processing of this compound could provide critical insights into disease progression from simple steatosis to steatohepatitis. mdpi.com

Inherited Cardiomyopathies: Genetic mouse models of hypertrophic cardiomyopathy (HCM) and dilated cardiomyopathy (DCM) show profound impairments in metabolism. nih.gov Using iodinated carnitine tracers in these models could help elucidate the specific links between causal genetic variants and the resulting metabolic dysregulation. nih.gov

Tumor Metabolism: Certain cancers rely heavily on fatty acid oxidation for energy. Applying these tracers to xenograft models could help identify tumors with this metabolic phenotype, potentially opening new avenues for targeted therapies.

Table 2: Application of Iodinated Tracers in Preclinical Models
Disease ModelOrgan of InterestKey Metabolic QuestionExample Model System
Diabetic CardiomyopathyHeartDoes fatty acid uptake correlate with the severity of diastolic dysfunction?High-fat diet/streptozotocin-induced diabetic rats. nih.gov
Non-alcoholic Fatty Liver Disease (NAFLD)LiverHow does hepatic fatty acid trafficking change during the progression to fibrosis?Diet-induced obesogenic mouse models. mdpi.com
Inherited CardiomyopathiesHeartCan metabolic changes be detected before structural changes occur?Mouse models with mutations in genes like MYH6 (HCM) or LMNA (DCM). nih.gov
OncologyTumorWhich tumor types demonstrate high fatty acid oxidation that could be therapeutically targeted?Human tumor xenografts in immunodeficient mice.

Integration of Multi-Omics Approaches for Holistic Metabolic Insights

While this compound provides a powerful view of fatty acid flux, it represents only one piece of a complex metabolic puzzle. A truly comprehensive understanding requires the integration of multi-omics data. nih.govresearchgate.net By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can move from observing a single pathway to understanding the entire system's response to metabolic stress. researchgate.netmdpi.com

Future studies should integrate data from this compound imaging with:

Lipidomics and Metabolomics: Mass spectrometry-based analysis can provide a detailed snapshot of the hundreds of different lipid species and metabolites present in a tissue at a given time. nih.gov Correlating the uptake of the tracer with changes in specific acylcarnitines, ceramides, or tricarboxylic acid (TCA) cycle intermediates can reveal downstream metabolic bottlenecks or rerouting of substrates. nih.govnih.gov

Proteomics: By analyzing the entire protein complement of a tissue, researchers can identify changes in the expression of key metabolic enzymes, transport proteins, and signaling molecules that are influenced by alterations in fatty acid supply.

Transcriptomics: Measuring gene expression changes provides insight into the upstream regulatory mechanisms that control metabolic pathways, offering a view of how cells adapt to metabolic challenges at the genetic level. researchgate.net

This integrated approach can create a comprehensive molecular map of the diabetic heart, for example, showing how increased fatty acid supply (tracked by the tracer) leads to changes in the proteome and metabolome that ultimately result in cardiac dysfunction. nih.gov

Table 3: Multi-Omics Integration with this compound Studies
Omics ApproachData ProvidedIntegrated Biological Question
Metabolomics/LipidomicsQuantitative levels of small molecules (e.g., acylcarnitines, amino acids, organic acids) and lipid species.Where do the metabolic products of this compound go, and what other pathways are activated or suppressed? nih.gov
ProteomicsExpression levels of enzymes, receptors, and structural proteins.Does increased fatty acid flux alter the abundance of key enzymes in β-oxidation or the TCA cycle?
TranscriptomicsLevels of messenger RNA (mRNA) transcripts.What gene networks are activated to adapt to changes in fatty acid metabolism? researchgate.net
GenomicsDNA sequence variations.Do genetic variants in carnitine pathway genes influence the uptake and metabolism of this compound? nih.gov

Elucidation of Complex Regulatory Networks Governing Carnitine-Mediated Lipid Metabolism

The transport and oxidation of fatty acids are tightly regulated processes. The carnitine shuttle system, which includes CPT1, carnitine-acylcarnitine translocase (CACT), and CPT2, is a major control point. mdpi.comreactome.org A key regulator is malonyl-CoA, an intermediate in fatty acid synthesis, which inhibits CPT1 to prevent simultaneous synthesis and breakdown of fatty acids. mdpi.com Future research using this compound can help dissect these complex networks. By perturbing the system (e.g., in genetic knockout models or under different dietary conditions) and observing the effect on tracer uptake and metabolism, researchers can better understand the hierarchy and interplay of these regulatory signals. This includes exploring the role of transcription factors that regulate the expression of metabolic genes and the impact of post-translational modifications, such as acetylation, on enzyme activity. taylorandfrancis.com

Advancements in Radiotracer Design and Imaging Technology for Enhanced Research Resolution

The utility of any radiotracer is intrinsically linked to the technology used to detect it. Future progress in the field will be driven by parallel advancements in both tracer chemistry and imaging hardware. nih.gov

Improved SPECT Technology: While PET offers higher resolution, recent developments in SPECT technology, including new detector materials (like cadmium zinc telluride) and collimator designs, are significantly improving its sensitivity and spatial resolution. nih.govauntminnieeurope.com This could allow for higher-quality, lower-dose studies in humans and sub-millimeter resolution in preclinical animal models. auntminnieeurope.com

Automation in Radiochemistry: The development of automated, cassette-based synthesis modules is making the production of radiopharmaceuticals safer, more reliable, and more accessible. nih.govrsc.orgeveon.eu This is particularly important for translating novel tracers from the research bench to clinical use. rsc.org These automated systems can reduce operator radiation exposure and ensure consistent product quality, which is critical for regulatory approval. nih.gov

Hybrid Imaging Modalities: The combination of SPECT or PET with CT (SPECT/CT, PET/CT) is already standard, providing anatomical context to metabolic data. nih.gov Future integration with magnetic resonance imaging (MRI) could offer superior soft-tissue contrast and additional functional information without the use of ionizing radiation from the anatomical scan.

Table 4: Comparison of Imaging Modalities for Metabolic Tracers
ModalityStrengthsLimitationsFuture Direction
SPECTMore accessible, lower cost, wider range of available radionuclides. nih.govLower sensitivity and spatial resolution than PET. dicardiology.comnih.govNew detector materials and reconstruction algorithms to improve resolution. auntminnieeurope.com
PETHigh sensitivity and resolution, better quantification. dicardiology.comnih.govHigher cost, requires a nearby cyclotron for many isotopes. nih.govTotal-body PET for dynamic whole-body imaging, development of new 18F-labeled fatty acids. youtube.comnih.gov
Hybrid (PET/CT, SPECT/CT)Combines functional data with anatomical localization. nih.govHigher radiation dose from CT component.Integration with MRI for improved soft tissue imaging.

Q & A

Q. What ethical and practical challenges arise in clinical trials involving this compound?

  • Methodological Answer : Ethical review must address risks of high-dose supplementation (e.g., gastrointestinal effects) and ensure informed consent for vulnerable populations (e.g., critically ill patients). Pragmatic trials with adaptive designs (e.g., Bayesian methods) optimize sample sizes while maintaining statistical power .

Methodological Frameworks

  • Research Question Formulation : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO framework (Population, Intervention, Comparison, Outcome) to define hypotheses .
  • Data Reporting : Follow SRQR (Standards for Reporting Qualitative Research) for metabolomics studies, ensuring transparency in preprocessing steps (e.g., peak alignment, noise filtering) and raw data accessibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.